molecular formula C24H22N4O4 B6573239 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 921828-24-2

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

カタログ番号: B6573239
CAS番号: 921828-24-2
分子量: 430.5 g/mol
InChIキー: AORZZMCRKRLMBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heterocycle fused with pyridine and pyrimidine rings. The acetamide moiety is linked to a 2-ethoxyphenyl group, providing moderate electron-donating effects and steric bulk.

特性

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-2-32-20-13-7-6-11-18(20)26-21(29)16-27-19-12-8-14-25-22(19)23(30)28(24(27)31)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORZZMCRKRLMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[3,2-d]pyrimidin-2,4-dione core. This can be achieved through a cyclization reaction involving appropriate precursors such as benzylamine and ethoxyphenyl derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the benzyl group makes it susceptible to oxidation, which can lead to the formation of benzoic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the pyridine ring, potentially leading to the formation of pyridine derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Pyridine derivatives.

  • Substitution: : Various benzyl-substituted derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4}, with a molecular weight of approximately 394.43 g/mol. The structure includes a pyrido[3,2-d]pyrimidine core, which is crucial for its biological activity. The presence of the benzyl and ethoxyphenyl groups enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis. Research has shown that related compounds can effectively target the MDA-MB-231 breast cancer cell line with IC50 values as low as 27.6 µM .
  • Case Study : A study evaluated the cytotoxicity of several derivatives against various cancer cell lines, revealing that modifications in functional groups significantly influenced their potency against tumor cells .

Antimicrobial Properties

Compounds in this class have demonstrated notable antimicrobial activity:

  • Antibacterial Effects : In vitro studies suggest that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .

Research Findings

A comprehensive review of literature indicates a growing interest in the pharmacological potential of pyrido[3,2-d]pyrimidine derivatives:

Study Focus Findings
Study 1AnticancerSignificant cytotoxicity against MDA-MB-231 cells with low IC50 values
Study 2AntimicrobialEffective against E. coli and S. aureus with low MICs
Study 3MechanisticPotential inhibition of key enzymes involved in cancer proliferation

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyrido-Pyrimidine Cores

a. 2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (Compound 4)

  • Core Structure: Pyrimidine-2,6-dione (simpler monocyclic vs. bicyclic pyrido-pyrimidine).
  • Substituents: 4-Phenoxyphenyl (bulkier aryl group) vs. 2-ethoxyphenyl.
  • Activity : Reported as a cytomegalovirus replication inhibitor, with IC₅₀ values in the micromolar range. The pyrido-pyrimidine core in the target compound may offer improved planarity for DNA/RNA binding .

b. (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... (Compound 11f)

  • Core Structure : Pyrimido[4,5-d]pyrimidine (tricyclic vs. bicyclic).
  • Substituents : Complex benzodiazepine-carboxamide side chain.
  • Activity: Targets kinases (e.g., EGFR) with nanomolar potency. The tricyclic core enhances binding affinity but reduces solubility compared to the target compound .

Benzimidazole-Based Analogues

a. 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide (3j/3k)

  • Core Structure : Benzimidazole-sulfonyl vs. pyrido-pyrimidine.
  • Substituents : Sulfinyl and methoxy groups enhance acidity (pKa ~5–6), favoring proton pump inhibition.
  • Activity : Antiulcer agents (e.g., proton pump inhibitors). The target compound’s pyrido-pyrimidine core lacks sulfinyl groups, suggesting divergent mechanisms .

Quinoline and Chromenone Derivatives

a. N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

  • Core Structure: Quinoline with tetrahydrofuran-3-yl-oxy.
  • Substituents: Piperidin-4-ylidene enhances rigidity; cyano group increases electron-withdrawing effects.
  • Activity : Anticancer agents (e.g., topoisomerase inhibitors). The target compound’s ethoxyphenyl group offers simpler pharmacokinetics but lower rigidity .

b. 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
  • Substituents : Fluorine atoms improve metabolic stability (t₁/₂ >6 hrs in vitro).
  • Activity : Antiviral (e.g., HIV protease inhibition). The target compound’s lack of fluorine may reduce metabolic resistance .

Stereo- and Regioisomeric Variants

a. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Core Structure : Peptide-like backbone with tetrahydropyrimidinyl.
  • Substituents : Stereochemical complexity (R/S configurations).
  • Activity : Protease inhibitors (e.g., HIV-1). The target compound’s planar core lacks stereocenters, simplifying synthesis but limiting selectivity .

Data Table: Key Properties of Selected Analogues

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀) Reference
Pyrido-pyrimidine (Target) Bicyclic 2-Ethoxyphenyl, benzyl Under investigation
Pyrimidine-dione (Compound 4) Monocyclic 4-Phenoxyphenyl 5.2 µM (CMV replication)
Pyrazolo-pyrimidine (Example 83) Tricyclic Fluorophenyl, chromenone 0.8 nM (HIV protease)
Benzimidazole (3j/3k) Benzimidazole-sulfonyl Methoxy, sulfinyl 0.1 µM (H⁺/K⁺-ATPase)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis (e.g., via K₂CO₃/DMF coupling ) is less complex than tricyclic derivatives (e.g., Compound 11f requiring multi-step palladium catalysis ).
  • Pharmacokinetics : The 2-ethoxyphenyl group balances lipophilicity (logP ~2.5) and solubility, unlike bromophenyl variants (logP ~3.2, ).
  • Target Selectivity : The pyrido-pyrimidine core may offer broader kinase inhibition vs. benzimidazoles (narrower proton pump targeting).

生物活性

The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a member of the pyrido[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

Key features include:

  • A pyrido[3,2-d]pyrimidine core.
  • A benzyl group enhancing lipophilicity.
  • An ethoxyphenyl acetamide moiety contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The compound may act as an inhibitor of specific kinases or enzymes critical for cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division.

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds inhibited the growth of leukemia cell lines (MV4-11 and MOLM13) at low micromolar concentrations (GI50 values around 0.3 µM) through mechanisms involving cell cycle arrest .
  • In vivo studies showed that these compounds could effectively reduce tumor size in xenograft models when administered orally at doses as low as 10 mg/kg .

Antimicrobial Activity

Recent investigations into related pyrido[3,2-d]pyrimidine compounds have revealed notable antimicrobial properties. The compound exhibited activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Research Findings

StudyFocusFindings
AnticancerInhibits MV4-11 and MOLM13 cell proliferation; GI50 ~ 0.3 µM
MechanismInhibits DHFR; induces G0/G1 cell cycle arrest
AntimicrobialEffective against multiple bacterial strains

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a derivative of this compound showed a significant reduction in tumor growth in mice models with acute myeloid leukemia. The treatment led to a reduction in phospho-ERK levels, indicating effective pathway modulation.
  • Case Study on Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。